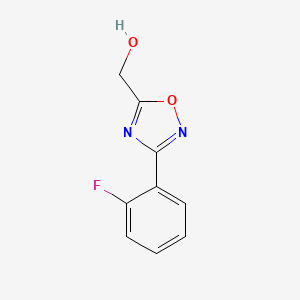

(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol

Description

(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol is a fluorinated 1,2,4-oxadiazole derivative characterized by a hydroxylmethyl group at the 5-position of the oxadiazole ring and a 2-fluorophenyl substituent at the 3-position. Applications of such compounds span antimicrobial agents, receptor ligands, and radiopharmaceuticals, as seen in studies on structurally similar molecules .

Properties

Molecular Formula |

C9H7FN2O2 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol |

InChI |

InChI=1S/C9H7FN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 |

InChI Key |

QGOCCMYPJZPZMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzohydrazide with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent like toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Formation of (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)formaldehyde or (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)carboxylic acid.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. The National Cancer Institute (NCI) has evaluated various derivatives of oxadiazoles, including those related to (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol. These compounds have demonstrated promising results against multiple cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives exhibit significant cell growth inhibition rates in cancer cell lines like MCF-7 and HeLa .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

- Activity Spectrum : Research indicates that oxadiazole derivatives can inhibit both gram-positive and gram-negative bacteria. For example, derivatives have been reported to exhibit activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at different positions of the oxadiazole ring can significantly influence their pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Substitution at 5-position | Increased cytotoxicity against cancer cells |

| Fluorine substitution | Enhanced antimicrobial properties |

| Alkyl chain length | Varied potency against specific pathogens |

In Silico Studies

Computational studies have been employed to predict the pharmacokinetic properties and biological activities of this compound. Molecular docking simulations provide insights into how these compounds interact with target proteins involved in disease pathways.

- ADMET Predictions : The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles indicate that many oxadiazole derivatives follow Lipinski’s rule of five, suggesting good oral bioavailability .

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of a series of oxadiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The study utilized flow cytometry to analyze apoptosis and cell cycle arrest mechanisms .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that certain compounds displayed significant inhibition against a panel of bacterial strains. The study highlighted the importance of functional groups in enhancing microbial activity .

Mechanism of Action

The mechanism of action of (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol with analogous 1,2,4-oxadiazole and isoxazole derivatives, emphasizing structural variations and their implications:

Key Observations:

Impact of Fluorine Substitution :

- The 2-fluorophenyl group in the target compound increases molecular weight and lipophilicity compared to the phenyl analog (194.16 vs. 176.17 g/mol) . Fluorine’s electronegativity may enhance metabolic stability and membrane permeability, critical for antimicrobial or CNS-targeting applications .

- In contrast, the furan-substituted derivative (166.14 g/mol) exhibits reduced lipophilicity, which may limit bioavailability .

Heterocycle Core Variations: The oxadiazole ring in the target compound differs from the isoxazole core in (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.

Functional Group Modifications: The dimethylamino group in (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol introduces basicity, enhancing aqueous solubility (157.17 g/mol) . This contrasts with the fluorophenyl derivative’s likely preference for hydrophobic environments.

Biological Activity Trends: Fluorinated oxadiazoles, such as the target compound, are hypothesized to exhibit stronger antimicrobial activity than non-fluorinated analogs due to fluorine’s electron-withdrawing effects, which stabilize interactions with microbial enzymes . Isoxazole derivatives (e.g., ) are often explored for neurological applications, suggesting divergent therapeutic pathways based on core heterocycle .

Biological Activity

The compound (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 195.18 g/mol. The presence of the fluorophenyl group and the oxadiazole ring contributes significantly to its chemical properties and biological activities .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Staphylococcus aureus.

- Notably, certain oxadiazole derivatives demonstrated effective antifungal activity against Candida albicans, with MIC values between 16.69 to 78.23 µM .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been evaluated using the DPPH radical scavenging assay. Compounds similar to this compound exhibited significant radical scavenging activity, suggesting a promising role in oxidative stress mitigation .

Antitumor Activity

Studies have highlighted the antitumor effects of oxadiazole derivatives in vitro against various cancer cell lines. For example:

- Compounds were tested against human cancer cell lines such as HCT-116 and PC-3, showing cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

- Specific derivatives demonstrated potent antiproliferative activity, with some achieving IC50 values as low as 13.62 mM against certain cancer types .

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

- Antimicrobial Evaluation : A study synthesized multiple oxadiazole derivatives and evaluated their antimicrobial efficacy against standard strains. The results indicated that compounds with a fluorophenyl substituent exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts .

- Antioxidant and Anti-inflammatory Properties : In vivo studies assessed the anti-inflammatory effects of oxadiazoles using carrageenan-induced paw edema models. The results showed significant edema inhibition compared to standard drugs like Indomethacin .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.